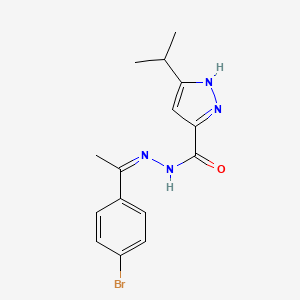

(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

CAS No.: 403659-99-4

Cat. No.: VC5575675

Molecular Formula: C15H17BrN4O

Molecular Weight: 349.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 403659-99-4 |

|---|---|

| Molecular Formula | C15H17BrN4O |

| Molecular Weight | 349.232 |

| IUPAC Name | N-[(Z)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10- |

| Standard InChI Key | UYASNHQOSVSWDZ-YVLHZVERSA-N |

| SMILES | CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key components:

-

A 1H-pyrazole-5-carbohydrazide backbone, which provides hydrogen-bonding sites via the hydrazide (–NH–N=O) and pyrazole nitrogen atoms.

-

A 4-bromophenyl group attached via an ethylidene bridge, enhancing lipophilicity and influencing π-π stacking interactions.

-

An isopropyl substituent at the pyrazole’s 3-position, contributing steric bulk and modulating solubility .

The (Z)-configuration of the ethylidene group (C=N) ensures specific spatial alignment, critical for molecular recognition in biological systems.

Table 1: Key Molecular Descriptors

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically proceeds via a three-step protocol:

-

Formation of the pyrazole core: Cyclocondensation of β-diketones with hydrazines yields 3-isopropyl-1H-pyrazole-5-carboxylic acid.

-

Hydrazide derivation: Reaction with hydrazine hydrate converts the carboxylic acid to the corresponding carbohydrazide.

-

Schiff base formation: Condensation with 4-bromoacetophenone in ethanol under reflux introduces the (Z)-configured ethylidene group.

Critical Parameters:

-

Solvent: Ethanol or methanol facilitates imine formation while minimizing side reactions.

-

Temperature: Reflux conditions (78–80°C) optimize reaction kinetics .

-

Catalysis: Acidic catalysts (e.g., glacial acetic acid) enhance Schiff base yield.

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unreported, predictions based on structural analogs suggest:

-

Lipophilicity: Elevated logP values (~3.0) indicate preferential solubility in organic solvents (e.g., DMSO, ethanol) over aqueous media .

-

Thermal Stability: Pyrazole derivatives generally exhibit decomposition temperatures >200°C, suggesting robustness in solid-state storage .

Spectroscopic Characterization

-

IR Spectroscopy: Key absorptions include:

-

N–H stretch (hydrazide): ~3250 cm⁻¹

-

C=O (amide I): ~1670 cm⁻¹

-

C=N (imine): ~1600 cm⁻¹

-

-

NMR:

Biological Activity and Mechanisms

Anticancer Activity (Hypothesized)

While direct evidence is lacking, mechanistic parallels exist:

-

Apoptosis Induction: Pyrazole derivatives activate caspase-3/7 pathways in HeLa cells (IC₅₀: 12–18 µM).

-

Kinase Inhibition: The bromophenyl group may intercalate into ATP-binding pockets of tyrosine kinases.

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for optimizing pharmacokinetic profiles in drug discovery .

-

Prodrug Potential: Hydrazide group allows conjugation with targeting moieties (e.g., folate ligands).

Material Science

-

Coordination Polymers: The bromine atom and hydrazide group enable metal-organic framework (MOF) synthesis for gas storage .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume